calcium;2-sulfanylacetate

Description

The exact mass of the compound Acetic acid, mercapto-, calcium salt (2:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Depilatory; Reducing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

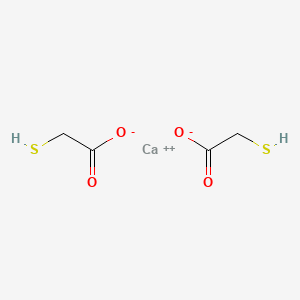

Structure

3D Structure of Parent

Properties

CAS No. |

814-71-1 |

|---|---|

Molecular Formula |

C2H4CaO2S |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

calcium;2-sulfanylacetate |

InChI |

InChI=1S/C2H4O2S.Ca/c3-2(4)1-5;/h5H,1H2,(H,3,4); |

InChI Key |

DOWVFKZNSMMYBE-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])S.C(C(=O)[O-])S.[Ca+2] |

Canonical SMILES |

C(C(=O)O)S.[Ca] |

Color/Form |

White, crystalline powde |

Other CAS No. |

814-71-1 |

Pictograms |

Irritant |

Related CAS |

29820-13-1 |

shelf_life |

STABLE /TRIHYDRATE/ |

Synonyms |

2-mercaptoacetate 2-mercaptoacetate, bismuth (3+), sodium salt (3:1:3) 2-mercaptoacetate, calcium salt (1:1) 2-mercaptoacetate, calcium salt (2:1) 2-mercaptoacetate, calcium salt (2:1) salt, trihydrate 2-mercaptoacetate, monoammonium salt 2-mercaptoacetate, monopotassium salt 2-mercaptoacetate, monosodium salt 2-thioglycolic acid ammonium thioglycolate calcium thioglycolate mercaptoacetic acid sodium thioglycolate sodium thioglycollate thioglycolic acid |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Calcium;2 Sulfanylacetate

Methodologies for Synthesis from Thioglycolic Acid and Calcium Hydroxide (B78521)

The principal route for producing calcium;2-sulfanylacetate involves the neutralization reaction of thioglycolic acid with calcium hydroxide. vulcanchem.com This acid-base reaction is a well-established and straightforward method for obtaining the calcium salt of thioglycolic acid. vulcanchem.com

Aqueous Phase Synthesis Routes

The synthesis is typically conducted in an aqueous medium where an aqueous solution of calcium hydroxide is added to thioglycolic acid. researchgate.net This process results in the formation of this compound, with water being the primary byproduct. researchgate.net The reaction is exothermic, necessitating careful control of the addition rate and temperature. researchgate.net Alternative calcium sources like calcium oxide and calcium carbonate can be used; however, calcium hydroxide is often preferred. researchgate.net Calcium oxide's reaction with water is exothermic, and the use of calcium carbonate introduces carbon dioxide as a byproduct, which can cause undesirable bubbling. researchgate.net The use of more soluble calcium salts, such as calcium chloride, is also an option, but the additional ions may complicate the subsequent isolation and purification of the desired product. researchgate.net

Optimization of Reaction Conditions and Stoichiometry

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are controlled include reaction temperature, the concentration of reactants, and pH. vulcanchem.com The molar ratio between thioglycolic acid and calcium hydroxide is a critical factor, with a 2:1 molar ratio of the acid to the calcium salt being appropriate. researchgate.net The reaction is often carried out at a mildly alkaline pH, around 9.5, which is considered less hazardous than using free thioglycolic acid. researchgate.net For similar reactions, such as the synthesis of ammonium (B1175870) thioglycolate, maintaining a reaction temperature between 50-60°C has been found to be effective. google.com Research into reaction kinetics and thermodynamics aims to enhance yield while minimizing energy consumption and waste generation. vulcanchem.com

Table 1: Key Parameters for Synthesis Optimization

| Parameter | Recommended Condition/Consideration | Rationale |

| Reactants | Thioglycolic acid and Calcium Hydroxide | Direct neutralization reaction. vulcanchem.comatamanchemicals.com |

| Solvent | Aqueous medium | Facilitates the reaction and dissolution of reactants. researchgate.netresearchgate.net |

| Stoichiometry | 2:1 molar ratio of thioglycolic acid to calcium | Ensures complete reaction to form the desired salt. researchgate.net |

| Temperature | Controlled, potentially around 5-60°C | The reaction is exothermic; temperature control prevents side reactions and ensures safety. researchgate.netgoogle.com |

| pH | Mildly alkaline (e.g., pH 9.5) | Reduces hazards associated with free acid and can optimize reaction. researchgate.net |

| Addition Rate | Dropwise addition of base to acid | Controls the exothermic nature of the reaction. researchgate.net |

Identification and Mitigation of By-product Formation

During the synthesis of thioglycolic acid itself, which is the precursor, by-products such as thiodiglycolic acid, dithiodiglycolic acid, and glycolic acid can be formed. researchgate.netatamanchemicals.com When reacting thioglycolic acid with calcium hydroxide, the primary by-product is water. researchgate.net However, the purity of the initial thioglycolic acid is crucial. If the precursor contains impurities, these may carry over or lead to other by-products. For instance, the industrial production of thioglycolic acid from chloroacetic acid can result in the aforementioned acidic impurities. researchgate.netatamanchemicals.com The main strategy to mitigate by-product formation in the final salt is to use purified thioglycolic acid. researchgate.netatamanchemicals.com

Advanced Purification and Crystallization Techniques

Following synthesis, purification and crystallization are essential steps to obtain this compound of high purity. These processes are designed to remove unreacted starting materials, by-products, and other impurities.

Solvent-based Crystallization Methods

Crystallization from a solution is a common method for purifying this compound. This can be achieved by creating a supersaturated solution and then inducing crystallization. One approach involves the use of an "anti-solvent," which is an organic solvent added to the aqueous reaction mixture to decrease the solubility of the salt and promote its crystallization. researchgate.net The selection of the appropriate anti-solvent is critical for achieving a high yield of pure crystals. Another technique involves evaporating the solvent from the solution to increase the concentration of the salt, leading to crystallization. For similar calcium salts, such as calcium lactate, dissolving the crude crystals in hot water, treating with activated carbon to remove impurities, followed by filtration, evaporation, and recrystallization is an effective purification method. core.ac.uk

Techniques for Impurity Removal and Purity Enhancement

Several methods can be employed to remove impurities and enhance the purity of the final product. The purity of the starting materials, particularly thioglycolic acid, is a primary determinant of the final product's purity. researchgate.netatamanchemicals.com Techniques such as extraction with organic solvents (like ethers, alcohols, or chlorinated hydrocarbons) followed by distillation are used to purify the precursor thioglycolic acid. researchgate.netatamanchemicals.com

For the calcium salt, washing the crystallized product is a key purification step. Washing the crystals with cold water can help remove the mother liquor containing dissolved impurities. core.ac.uk The use of activated carbon is effective in adsorbing organic impurities and colored bodies from the solution before crystallization. core.ac.uk Furthermore, controlling the pH during precipitation can be a method for selective removal of certain metal ion impurities. rsc.org For instance, in other systems, adjusting the pH can precipitate metal hydroxides, thereby purifying the desired calcium compound. rsc.org

Table 2: Impurity Removal Techniques

| Technique | Description | Target Impurities |

| Pre-purification of Reactants | Purification of thioglycolic acid via distillation or extraction before synthesis. researchgate.netatamanchemicals.com | Thiodiglycolic acid, dithiodiglycolic acid, glycolic acid. researchgate.netatamanchemicals.com |

| Crystallization | Formation of solid crystals from a solution, either by solvent evaporation or addition of an anti-solvent. researchgate.netcore.ac.uk | Soluble impurities remaining in the mother liquor. |

| Washing | Rinsing the obtained crystals with a suitable solvent, often cold water. core.ac.uk | Adhering mother liquor and soluble impurities. |

| Activated Carbon Treatment | Adding activated carbon to the solution before crystallization to adsorb impurities. core.ac.uk | Organic impurities, colorants. |

| pH Adjustment | Controlling the pH to selectively precipitate impurities. rsc.org | Metal ion impurities that may be present. |

Synthesis of Analogues and Related Thioglycolate Derivatives

The derivatization of thioglycolic acid, the parent acid of this compound, is a key strategy for modifying its chemical properties and creating a diverse range of analogues. These synthetic transformations primarily target the thiol and carboxylic acid functional groups, allowing for the construction of esters, amides, thioethers, and various heterocyclic systems. Research in this area focuses on developing efficient, high-yield synthetic protocols, including catalyst-free and solvent-free methods.

Esterification of Thioglycolic Acid

Direct esterification is a common method for derivatizing the carboxyl group of thioglycolic acid and its analogues. This typically involves reacting the acid with an alcohol in the presence of an acid catalyst, with azeotropic distillation to remove the water formed during the reaction. google.com For instance, various esters of dithiodiglycolic acid have been prepared by refluxing the acid with the corresponding alcohol using toluene (B28343) or benzene (B151609) as the azeotropic solvent and benzenesulfonic or toluenesulfonic acid as the catalyst. acs.org This process is generally complete within 30 minutes to two hours. acs.org

Another approach involves the esterification of caffeine-8-thioglycolic acid with various alcohols. researchgate.net Optimized conditions for the reaction with methanol (B129727) were found to be a 35-fold excess of methanol at 65°C, using the ion-exchange resin Wofatit P as a catalyst, which resulted in high yields and simplified product isolation. researchgate.net This method was successfully applied to synthesize other alkyl esters of caffeine-8-thioglycolic acid. researchgate.net Furthermore, the direct organocatalytic esterification of cellulose (B213188) nanocrystals with thioglycolic acid has been achieved using non-toxic organic acids like tartaric acid, and it was also found that thioglycolic acid can autocatalyze its own esterification onto the cellulose surface. researchgate.net

| Product | Starting Acid | Alcohol | Catalyst | Yield (%) | Reference |

| Methyl caffeine-8-thioglycolate | Caffeine-8-thioglycolic acid | Methanol | Wofatit P | 98 | researchgate.net |

| Ethyl caffeine-8-thioglycolate | Caffeine-8-thioglycolic acid | Ethanol | Wofatit P | 85 | researchgate.net |

| Propyl caffeine-8-thioglycolate | Caffeine-8-thioglycolic acid | Propanol | Wofatit P | 81 | researchgate.net |

| Isopropyl caffeine-8-thioglycolate | Caffeine-8-thioglycolic acid | Isopropanol | Wofatit P | 78 | researchgate.net |

| Butyl ester of methylene (B1212753) bis-thioglycolic acid | Methylene bis-thioglycolic acid | Butanol | Sulfuric acid | ~38 | scribd.com |

| 2-Ethylhexyl thioglycolate | Thioglycolic acid | 2-Ethylhexanol | Amberlyst A-15 | Not specified | google.com |

Synthesis of Amide Derivatives

Amide derivatives of thioglycolic acid are typically synthesized through a multi-stage process. A common route involves the initial synthesis of a thioglycolic acid ester, which is then subjected to aminolysis with a selected amine. For example, a series of N-substituted amide derivatives of 1-benzyltheobromine-8-thioglycolic acid were obtained in yields ranging from 61% to 81%. mu-varna.bgresearchgate.net The synthesis first involved creating the methyl ester of 1-benzyltheobromine-8-thioglycolic acid, which was then heated with the desired amine to produce the final amide product. researchgate.net

Similarly, poly(ester amide)s (PEAs) have been functionalized using thioglycolic acid. rsc.orgrsc.org In a post-polymerization modification, a vinylidene-containing PEA was reacted with thioglycolic acid via a thiol-ene reaction to introduce carboxyl groups along the polymer side chains. rsc.orgrsc.org

| Product | Starting Material | Amine | Yield (%) | Reference |

| N-cyclohexyl-2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide | Methyl 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate | Cyclohexylamine | 75 | researchgate.net |

| N-(2-hydroxyethyl)-2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide | Methyl 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate | Ethanolamine | 61 | researchgate.net |

| N,N-diethyl-2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide | Methyl 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate | Diethylamine | 81 | researchgate.net |

| N-(2,3-dihydroxypropyl)-2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide | Methyl 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate | 3-aminopropane-1,2-diol | 68 | researchgate.net |

| N-(1,3-dihydroxypropan-2-yl)-2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide | Methyl 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate | 2-amino-1,3-propanediol | 71 | researchgate.net |

Synthesis of Thioether and Heterocyclic Derivatives

The thiol group of thioglycolic acid readily participates in reactions with carbonyl compounds and in cycloaddition reactions to form a variety of thioether and heterocyclic derivatives.

A simple, solvent-free, and catalyst-free method has been developed for the synthesis of symmetrical bisthioglycolic acid derivatives. tandfonline.com This involves heating a mixture of an aldehyde or ketone with two equivalents of thioglycolic acid at 80°C for a short period (3-5 minutes), affording the products in excellent yields (87–97%). tandfonline.com

Thiazolidinone derivatives can be synthesized through a one-pot, three-component condensation-cyclization reaction. Aromatic or aliphatic primary amines, aromatic aldehydes, and thioglycolic acid are reacted in polypropylene (B1209903) glycol at 110°C to produce 2-arylthiazolidin-4-ones in high yields (70-96%). nih.gov Another route to thiazolidinones involves the cycloaddition of Schiff bases with thioglycolic acid. zenodo.org

More complex heterocyclic systems, such as thieno[3,2-b]thiophenes, can also be constructed using thioglycolate esters. In a Fiesselmann thiophene (B33073) synthesis, aryl-substituted 3-chlorothiophene-2-carboxylates are condensed with methyl thioglycolate in the presence of potassium tert-butoxide to yield 3-hydroxythieno[3,2-b]thiophene-2-carboxylates. beilstein-journals.org

| Product Type | Reactants | Conditions | Yield (%) | Reference |

| Bis(2-(4-chlorophenyl)-2-carboxyethyl)sulfane | 4-chlorobenzaldehyde, Thioglycolic acid | 80°C, catalyst-free, solvent-free | 95 | tandfonline.com |

| Bis(2-carboxy-2-phenylethyl)sulfane | Benzaldehyde, Thioglycolic acid | 80°C, catalyst-free, solvent-free | 92 | tandfonline.com |

| Bis(2-(4-methoxyphenyl)-2-carboxyethyl)sulfane | 4-methoxybenzaldehyde, Thioglycolic acid | 80°C, catalyst-free, solvent-free | 94 | tandfonline.com |

| 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-2-phenylthiazolidin-4-one | 4-((1H-imidazol-1-yl)methyl)aniline, Benzaldehyde, Thioglycolic acid | 110°C, in PPG | 83 | nih.gov |

| Methyl 3-hydroxy-5-phenylthieno[3,2-b]thiophene-2-carboxylate | Methyl 3-chloro-5-phenylthiophene-2-carboxylate, Methyl thioglycolate | Potassium tert-butoxide, in THF | 78 | beilstein-journals.org |

Structural Elucidation and Advanced Spectroscopic Characterization of Calcium;2 Sulfanylacetate

Crystallographic Investigations

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms in a solid. For calcium;2-sulfanylacetate, these investigations reveal key details about its structure, including the existence of different crystalline forms.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise atomic and molecular structure of a crystal. uhu-ciqso.es In this method, a single crystal is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. uhu-ciqso.esthermofisher.com This technique provides detailed information on unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es For a successful SC-XRD analysis, a monocrystalline sample is essential. uhu-ciqso.es

Polymorphism and Hydrate Forms (e.g., Trihydrate)

This compound is known to exist in a hydrated form, specifically as calcium thioglycolate trihydrate. upichem.comfishersci.atcymitquimica.com This indicates that three water molecules are incorporated into the crystal structure for each formula unit of calcium thioglycolate. The presence of these water molecules is a critical aspect of the compound's solid-state structure, influencing its stability and physical properties. The trihydrate is described as a white crystalline powder. upichem.com The formation of this stable trihydrate structure involves the coordination of water molecules with the calcium ion and/or hydrogen bonding within the crystal lattice. upichem.com

Table 1: Physical and Chemical Properties of this compound Trihydrate

| Property | Value | Source |

|---|---|---|

| Appearance | White crystalline powder | upichem.comthermofisher.com |

| Molecular Formula | C2H10CaO5S | fishersci.atthermofisher.com |

| Molecular Weight | 186.24 g/mol | fishersci.at |

| CAS Number | 65208-41-5 | fishersci.at |

| Solubility in water | 70g/L (25°C) | fishersci.at |

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different functional groups. For this compound, the FT-IR spectrum is expected to show characteristic bands for the carboxylate (COO⁻) and sulfhydryl (-SH) or thiolate (S⁻) groups.

While a detailed FT-IR spectrum with specific band assignments for this compound is not fully provided in the search results, it is confirmed that an authentic infrared spectrum is available for this compound. fishersci.atthermofisher.comthermofisher.com Studies on related compounds, such as thioglycolic acid, show complex bands in the region of 3000–3500 cm⁻¹ for O-H stretching and 1700–1100 cm⁻¹ for carboxyl functional group vibrations. mdpi.com For calcium hydroxide (B78521), a narrow absorption band at 3642 cm⁻¹ is attributed to the stretching mode of the O-H group. researchgate.net The presence of Ca-O bonds can be observed in the range of 500 to 700 cm⁻¹. researchgate.net

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is a complementary technique to FT-IR that relies on the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly useful for studying symmetric vibrations and bonds that are weak or absent in the IR spectrum.

Specific Raman spectroscopic data for this compound is not detailed in the provided search results. However, studies on similar compounds provide insights into what might be expected. For instance, in the Raman spectra of calcium oxide, peaks at 259, 365, and 678 cm⁻¹ are attributed to Ca-O bonds. researchgate.net For calcium hydroxide, vibrational modes are observed at 252, 357, and 680 cm⁻¹. mdpi.com The analysis of thioglycolate complexes of other metals has been performed using FT-Raman spectra to understand their structure. rsdjournal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

While direct NMR data for this compound is not available in the search results, data for the parent compound, thioglycolic acid, can provide a reference point. The ¹H NMR spectrum of thioglycolic acid has been recorded, and ¹³C NMR data is also available. chemicalbook.comchemicalbook.com For thioglycolic acid, the ¹³C NMR spectrum shows a signal for the methylene (B1212753) carbon (-CH₂-) and the carbonyl carbon (-C=O). rjpbcs.com In related thiazolidinone derivatives synthesized from thioglycolic acid, the methylene protons of the thioglycolic acid residue typically appear as distinct signals in the ¹H NMR spectrum. sphinxsai.com The chemical shifts and coupling patterns in the NMR spectra of this compound would be instrumental in confirming the connectivity of the atoms within the 2-sulfanylacetate anion and providing insights into its interaction with the calcium ion in solution.

Proton (¹H) NMR Studies

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules. For this compound, the structure consists of a calcium cation (Ca²⁺) and two 2-sulfanylacetate anions (⁻SCH₂COO⁻). While specific spectral data for the calcium salt is not extensively published, the expected spectrum can be inferred from the structure of the anion and data for the parent thioglycolic acid. chemicalbook.comnih.gov

The 2-sulfanylacetate anion possesses a simple proton environment. The two protons on the methylene carbon (–CH₂–) are chemically equivalent, and therefore, they are expected to produce a single resonance signal (a singlet) in the ¹H NMR spectrum, as there are no adjacent protons to cause spin-spin splitting. The chemical shift of this singlet would be influenced by the adjacent electron-withdrawing sulfanyl (B85325) (S⁻) and carboxylate (COO⁻) groups. In the parent thioglycolic acid, the methylene protons appear around 3.2 ppm. chemicalbook.com For the calcium salt, deprotonation of the carboxylic acid and thiol groups would lead to a change in the electron density around the methylene protons, likely causing a shift in the resonance signal.

Table 1: Predicted ¹H NMR Spectral Data for the 2-Sulfanylacetate Anion

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -S-CH₂ -COO⁻ | 3.0 - 3.5 | Singlet (s) |

Other Relevant Nuclei NMR (if applicable)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. rjpbcs.com For the 2-sulfanylacetate anion, two distinct carbon signals are expected.

Methylene Carbon (–CH₂–): A signal corresponding to the carbon atom flanked by the sulfur and the carboxylate group.

Carboxylate Carbon (–COO⁻): A signal for the carbon atom of the carboxylate group, which typically appears further downfield.

Based on data from similar structures, such as thiazolidinones derived from thioglycolic acid, the methylene carbon is expected in the range of 35-45 ppm, while the carbonyl/carboxylate carbon appears significantly downfield, often in the 170-175 ppm range. rjpbcs.com

Table 2: Predicted ¹³C NMR Spectral Data for the 2-Sulfanylacetate Anion

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -S-C H₂-COO⁻ | 35 - 45 |

| -S-CH₂-C OO⁻ | 170 - 175 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing ionic compounds and polar molecules in solution. For this compound, ESI-MS can be used in both negative and positive ion modes.

In negative ion mode, the spectrum would be expected to show a prominent peak for the 2-sulfanylacetate anion, [HSCH₂COO]⁻ or [SCH₂COO]²⁻ coordinating with a cation. The singly charged anion [C₂H₃O₂S]⁻ has a monoisotopic mass of approximately 91.0 Da.

In positive ion mode, one might observe ions corresponding to the calcium cation complexed with one or more thioglycolate anions, or other adducts. For example, an ion such as [Ca(SCH₂COO) + H]⁺ could be detected at a mass-to-charge ratio (m/z) of approximately 131.0 (for ⁴⁰Ca). The technique is sensitive to the formation of various cluster ions in solution. researchgate.net

Table 3: Predicted Ions in ESI-MS of this compound

| Ion Formula | Ion Type | Mode | Predicted m/z (for ⁴⁰Ca, ³²S) |

| [C₂H₃O₂S]⁻ | Anion | Negative | 91.0 |

| [Ca(C₂H₂O₂S) + H]⁺ | Cationic Adduct | Positive | 131.0 |

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is another soft ionization technique, typically used for larger molecules like polymers and proteins, but also applicable to smaller organic molecules. researchgate.net In MALDI-TOF (Time-of-Flight) MS, the sample is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte.

For this compound, analysis would involve selecting a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid). The resulting ions would be similar to those observed in ESI-MS, such as protonated or cationized (e.g., with Na⁺ or K⁺) forms of the thioglycolate anion or calcium-containing clusters. While specific MALDI-MS studies on this compound are scarce, the technique has been applied in the analysis of complex mixtures from leather processing, which may involve thioglycolates. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation, where a specific ion (precursor ion) is selected and fragmented to produce a characteristic pattern of product ions. This technique is frequently coupled with liquid chromatography (LC-MS/MS). researchgate.netniph.go.jpsection-lab.jp

For this compound, MS/MS analysis would typically focus on fragmenting the 2-sulfanylacetate anion ([C₂H₃O₂S]⁻, m/z 91.0) selected in the first stage of the mass spectrometer. A primary and highly characteristic fragmentation pathway for carboxylates is the neutral loss of carbon dioxide (CO₂, 44.0 Da). This would result in the formation of a methylthiolate fragment ion ([CH₃S]⁻) at m/z 47.0. This predictable fragmentation provides strong evidence for the presence of the thioglycolate structure.

Table 4: Predicted MS/MS Fragmentation of the 2-Sulfanylacetate Anion

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) |

| 91.0 | CO₂ (44.0 Da) | 47.0 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons (paramagnetic species). mdpi.com The compound this compound, in its pure form, is diamagnetic. The calcium ion (Ca²⁺) has a closed-shell electron configuration, and the 2-sulfanylacetate anion has all its electrons paired. Therefore, pure this compound is "EPR silent" and will not produce an EPR spectrum.

However, EPR spectroscopy is a highly sensitive technique for detecting and characterizing paramagnetic impurities or species that may form under certain conditions. nih.gov Its application in the study of this compound would be relevant in the following scenarios:

Detection of Paramagnetic Metal Ion Impurities: If the sample contains trace amounts of paramagnetic transition metal ions (e.g., Mn²⁺, Fe³⁺, Cu²⁺), EPR can detect and help identify them.

Study of Degradation Products: Oxidative conditions or exposure to radiation could lead to the formation of radical species, such as a thiyl radical (R-S•), from the thioglycolate anion. EPR would be the ideal technique to detect and study these radical intermediates.

Irradiation Studies: As demonstrated with other diamagnetic calcium compounds like calcium arsenates, γ-ray irradiation can be used to intentionally generate stable radical species from a diamagnetic precursor, which can then be characterized by EPR to provide information about the parent structure and its environment. nih.gov

Thus, while not applicable to the pure, stable compound, EPR serves as a powerful tool for assessing purity and studying reactive processes involving this compound. mdpi.com

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of materials by measuring changes in their properties as a function of temperature. For this compound, these methods provide critical insights into its thermal stability, decomposition behavior, and phase transitions.

Thermogravimetric Analysis (TG) for Decomposition Pathways

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. torontech.com This technique is instrumental in determining the thermal stability and decomposition profile of this compound. The resulting TGA curve plots mass loss against temperature, with each step in the curve indicating a specific decomposition event, such as the loss of water of hydration or the breakdown of the organic anion. etamu.edu

The decomposition of calcium thioglycolate in an aqueous solution is known to proceed via oxidation, increasing with temperature and dilution. koreascience.kr The primary oxidation product is dithioglycolate. europa.eu In a typical TGA experiment under an inert atmosphere, the initial mass loss for calcium thioglycolate trihydrate would correspond to the removal of its three water molecules. chemsrc.comvwr.com Subsequent mass loss at higher temperatures would be associated with the decomposition of the anhydrous salt. This decomposition is expected to be a complex process involving the cleavage of carbon-sulfur and carbon-carbon bonds, ultimately leading to the formation of stable inorganic residues like calcium sulfide (B99878) or calcium oxide, depending on the atmospheric conditions.

The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, is particularly useful for resolving overlapping decomposition stages and identifying the temperature at which the rate of mass loss is at its maximum. etamu.edu For instance, the analysis of calcium hydroxide, another calcium salt, shows a distinct mass loss between 390 and 500°C due to dehydroxylation to form calcium oxide and water. researchgate.net A similar approach would elucidate the specific temperature ranges for the decomposition of this compound.

Table 1: Expected Decomposition Stages of this compound Trihydrate in TGA

| Temperature Range (Hypothetical) | Process | Description | Expected Mass Loss (%) |

| 50 - 150°C | Dehydration | Loss of three molecules of water of hydration (H₂O). | ~19.5% |

| > 250°C | Decomposition | Breakdown of the 2-sulfanylacetate anion. | Variable, depends on final product |

| > 500°C | Final Residue Formation | Formation of a stable inorganic calcium salt (e.g., CaS, CaO). | N/A |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques that measure the difference in temperature (DTA) or heat flow (DSC) between a sample and an inert reference material as a function of temperature. core.ac.uk These methods are used to detect thermal events such as phase transitions, melting, crystallization, and chemical reactions, which can be either endothermic (heat absorbing) or exothermic (heat releasing). core.ac.uktrb.org

For this compound, DSC analysis would be expected to reveal several key thermal events:

Endothermic Peak(s) for Dehydration: The removal of water of hydration is an endothermic process, which would appear as a distinct peak in the DSC thermogram, likely in the range of 90-130°C, similar to the dehydration observed in other hydrated salts like gypsum. marquette.edu

Endothermic Peak for Melting/Decomposition: The melting point of calcium thioglycolate trihydrate is reported as 270°C, which would be observed as a sharp endothermic peak. chemsrc.com This may be closely followed or overlap with decomposition, which is also typically an endothermic event. The decomposition of calcium hydroxide, for example, shows a clear endotherm between 450-520°C. canada.ca

Exothermic Peak(s) for Oxidation/Rearrangement: Since thioglycolates are susceptible to oxidation, an exothermic peak might be observed if the analysis is run in an oxidizing atmosphere (e.g., air or oxygen). myskinrecipes.com This would correspond to the oxidation of the sulfhydryl group. Crystalline phase transitions or rearrangements would also appear as exothermic events. core.ac.uk

By correlating the mass loss events from TGA with the thermal events from DTA/DSC, a comprehensive understanding of the thermal behavior of this compound can be achieved.

Table 2: Potential Thermal Events for this compound in DTA/DSC Analysis

| Thermal Event | Process Type | Description |

| Dehydration | Endothermic | Loss of bound water molecules. |

| Melting | Endothermic | Transition from solid to liquid state. |

| Decomposition | Endothermic | Chemical breakdown of the compound. |

| Oxidation | Exothermic | Reaction with atmospheric oxygen, particularly of the sulfur moiety. |

| Crystallization | Exothermic | Transition from an amorphous to a crystalline state. |

Advanced Microscopy for Morphological and Surface Characterization

Advanced microscopy techniques are essential for characterizing the morphology (particle size and shape) and surface topography of solid materials like this compound, which is typically supplied as a white powder. chemsrc.comvwr.com Techniques such as Scanning Electron Microscopy (SEM) are particularly valuable.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate images of a sample's surface. This method provides high-resolution information about:

Particle Morphology: SEM images can reveal the shape of the individual crystals or particles, such as whether they are crystalline, amorphous, plate-like, or needle-like. For example, SEM analysis of calcium aluminate composites has shown distinct hexagonal plate-like crystals. researchgate.net

Particle Size Distribution: By analyzing multiple SEM images, the size range and distribution of the particles can be determined.

Surface Texture: The technique can show whether the particle surfaces are smooth or rough, and it can identify the presence of pores or other surface features. scispace.com

In conjunction with SEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) can be used to perform elemental analysis of the sample, confirming the presence and distribution of calcium, sulfur, carbon, and oxygen on the particle surfaces. semanticscholar.orgmdpi.com Other advanced techniques, such as soft X-ray transmission microscopy, have been used to observe the in-situ growth of crystals like calcium hydroxide from solution, a method that could potentially be applied to study the crystallization of this compound. osti.goviaea.org

Table 3: Application of Advanced Microscopy for this compound

| Microscopy Technique | Information Obtained | Relevance to Characterization |

| Scanning Electron Microscopy (SEM) | Particle shape, size, surface texture, and aggregation. | Provides fundamental understanding of the material's physical form. |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition and mapping of the surface. | Confirms chemical purity and homogeneity at the micro-level. |

| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, and lattice defects. | Offers higher resolution imaging for detailed crystallographic analysis. |

| Atomic Force Microscopy (AFM) | 3D surface topography at the nanoscale. | Provides quantitative data on surface roughness and features. |

Chemical Reactivity, Coordination Chemistry, and Mechanistic Insights

Chelation and Complexation Chemistry with Metal Ions

The presence of both soft (sulfur) and hard (oxygen) donor atoms allows the 2-sulfanylacetate ligand to interact effectively with a variety of metal cations, leading to the formation of stable chelate rings. This property is extensively utilized in applications such as heavy metal remediation and the synthesis of novel coordination compounds.

The 2-sulfanylacetate ligand demonstrates a strong affinity for heavy metal ions like lead (Pb(II)), cadmium (Cd(II)), and mercury (Hg(II)), which are known for their toxicity. The thiol group is a soft base, which, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, forms strong covalent bonds with soft acids like Pb(II), Cd(II), and particularly Hg(II).

Research has shown that calcium thioglycolate can be used to modify materials like rice straw biochar for the effective removal of Pb(II) and Cd(II) from aqueous solutions. nih.gov In such systems, the primary adsorption mechanism is chemisorption, involving complexation and precipitation. nih.gov The sulfur-containing functional groups loaded onto the biochar surface significantly enhance its complexation performance. nih.gov In a binary system containing both Pb(II) and Cd(II), modified biochar showed greater selectivity for Pb(II) over Cd(II). nih.gov Similarly, chelating resins incorporating thioglycolate groups have been developed for the collection and separation of heavy metals, including Ag(I), Bi(III), Sn(IV), Sb(III), Hg(II), Cd(II), and Pb(II). itu.edu.tr

The interaction involves the formation of stable complexes. For instance, studies on poly(acrylic acid-co-crotonic acid) copolymers have shown the formation of very stable complexes with Pb(II), Cd(II), and Hg(II), with the stability order being Pb(II) > Cd(II) ≈ Hg(II). researchgate.net The adsorption mechanism for these heavy metals onto various functionalized materials often involves surface complexation reactions, leading to the formation of species like Cd-S and Pb-S. mdpi.com

The 2-sulfanylacetate ligand also forms stable complexes with a range of first-row transition metals. The coordination can involve the sulfur atom, the carboxylate oxygens, or both, leading to diverse structural geometries. Studies on related ligands show the formation of tetrahedral or square planar complexes with Co(II), Ni(II), Cu(II), and Zn(II). uobaghdad.edu.iq The interaction of thioglycolic acid with palladium(II) complexes, which serve as kinetic models for platinum(II) systems, has been investigated, highlighting the reactivity of the thiol group with platinum-group metals. researchgate.net

The coordination environment is influenced by the metal ion and reaction conditions. For example, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with ligands derived from thiosemicarbazide, which also contains sulfur and nitrogen donors, have been synthesized and characterized, often resulting in octahedral geometries. researchgate.net In many cases, spectral data confirms the coordination of the metal ion through the ligand's donor atoms. uobaghdad.edu.iqdergipark.org.tr Computational studies have also been employed to assess the stability of Fe(II) complexes with thioglycolate, among other ligands. cdnsciencepub.com The strong binding capability makes these complexes relevant for applications in catalysis and materials science. mdpi.com

A coordination polymer is a structure containing metal centers linked by bridging ligands. wikipedia.org The bifunctional nature of the 2-sulfanylacetate anion, with its carboxylate and thiol groups, makes it an ideal candidate to act as a bridging ligand, connecting multiple metal centers to form one-, two-, or three-dimensional networks. wikipedia.orgresearchgate.net

While direct examples of coordination polymers synthesized from calcium;2-sulfanylacetate are not abundant in the cited literature, the principles of their formation are well-established. The carboxylate group is well-known to adopt various bridging modes (e.g., syn-syn, syn-anti) to link metal ions. researchgate.net The thiol group can also bridge metal centers. The combination of these functionalities allows for the creation of extended networks.

Coordination polymers based on Ca(II) and carboxylate ligands have been studied, demonstrating that Ca(II) can form one-dimensional polymeric chains. researchgate.netasianpubs.org For example, Ca(II) has been shown to form one-dimensional coordination polymers with glycine, where the carboxylate group exhibits bridging behavior. researchgate.net Given that 2-sulfanylacetate possesses a similar carboxylate "head" and a sulfur-containing "tail," it has the potential to form robust coordination polymers with various metal ions, including Ca(II) itself or transition metals. asianpubs.orgaip.org The dimensionality and topology of such polymers would depend on the coordination preferences of the metal ion and the flexibility of the ligand. wikipedia.org

Investigation of Coordination Modes and Ligand Behavior

The 2-sulfanylacetate anion (thioglycolate) is a versatile ligand capable of exhibiting several coordination modes depending on the metal ion, pH, and stoichiometry. The two primary donor sites are the thiolate sulfur and the carboxylate oxygens.

Monodentate Coordination : The ligand can bind to a metal center through either the sulfur atom alone or one of the carboxylate oxygen atoms.

Bidentate Chelation : The most common mode involves the formation of a stable five-membered ring by coordinating to a single metal center through both the sulfur atom and one of the carboxylate oxygens (S,O-chelation). This bidentate binding through Pb-S and Pb-O interactions has been noted for ethyl thioglycolate.

Bidentate Bridging : The carboxylate group can bridge two metal centers. Infrared spectroscopy can help predict the bonding mode of the carboxylate group. uobaghdad.edu.iq In some complexes with transition metals, the carboxylate group has been found to bind in a bidentate fashion, while the sulfur atom does not participate in coordination. uobaghdad.edu.iq

Tridentate or Polydentate Bridging : In the formation of coordination polymers, the ligand can act as a bridge, with the carboxylate group potentially binding to two metal ions while the sulfur atom binds to a third, or other more complex arrangements.

The specific coordination is often elucidated using techniques like infrared (IR) spectroscopy and X-ray crystallography. In IR spectra, a shift in the stretching frequencies of the C=O (carboxylate) and C-S groups upon complexation indicates their involvement in bonding to the metal ion. uobaghdad.edu.iq X-ray diffraction provides definitive structural information, revealing bond lengths and angles within the coordination sphere. researchgate.netnih.gov

Thermodynamic and Kinetic Studies of Complex Formation

Understanding the stability and formation kinetics of metal-ligand complexes is crucial for predicting their behavior in various systems. Thermodynamic stability is typically quantified by the stability constant (K), often expressed in its logarithmic form (logK).

The stability constant (K) is the equilibrium constant for the formation of a complex in solution. A large logK value signifies that the complex is highly stable and its formation is thermodynamically favorable. chemguide.co.uk

For Hg(II), which forms exceptionally stable complexes with thiol groups, competitive ligand exchange methods have been used. The log K for the formation of the Hg(NOM-RS)₂ complex, where NOM-RS represents a thiol group in natural organic matter, was determined to be around 40.0 ± 0.2, highlighting the immense stability of mercury-thiol bonds. acs.org Theoretical calculations using Density Functional Theory (DFT) have also been employed to estimate stability constants, such as for the reaction of high-spin [Fe(H₂O)₆]²⁺ with thioglycolate. cdnsciencepub.com

The following table summarizes representative stability constants for metal complexes with thiolate or related carboxylate ligands.

| Metal Ion | Ligand System | logK Value | Comments |

| Pb(II) | Poly(acrylic acid-co-crotonic acid) | logK₂ = 8.82 | Predominant species is PbA₂. researchgate.net |

| Hg(II) | Thiol groups in Natural Organic Matter (NOM-RS) | logK ≈ 40.0 | For the Hg(NOM-RS)₂ complex. acs.org |

| Fe(II) | Thioglycolate | 4.6 (calc.) | Calculated for [Fe(H₂O)₄(L)] complex. cdnsciencepub.com |

| Nd(III) | Acetate | logQ₁ ≈ 2.4-2.8 | Conditional constant at 25°C, I = 0.1-2.0. geochemsoc.org |

Note: The values are context-dependent and vary with temperature, ionic strength, and the specific ligand system.

Degradation Pathways and Stability under Environmental Conditions

The stability of this compound is a critical factor in its storage and environmental fate. It is generally stable under normal, dry storage conditions in a tightly closed container. coleparmer.comspectrumchemical.com However, it is susceptible to degradation through several pathways.

Oxidation : The primary degradation pathway is oxidation by air, which converts the thioglycolate to dithiodiglycolic acid. europa.euoecd.org This process is accelerated by humidity and the presence of metal catalysts. europa.eusci-hub.se Storing the compound under nitrogen can improve stability. coleparmer.com

Reaction with Carbon Dioxide : As a calcium salt of a weak acid, it readily absorbs carbon dioxide from the air, which can lead to the formation of calcium carbonate. coleparmer.com

Hydrolysis and Photodegradation : In aqueous solutions, the thioglycolate anion is the predominant species at neutral pH. oecd.org While direct photolysis is not expected due to a lack of light absorption in the environmental spectrum (>290 nm), studies on related compounds like methyl thioglycolate show that photodegradation can occur, yielding products such as elemental sulfur. oecd.orgresearchgate.net The main degradation process in water is the rapid oxidation to dithiodiglycolate, which itself can undergo further biodegradation. europa.eu

Storage container materials can also affect stability. Studies on thioglycolic acid solutions showed that storage in glass bottles provided better stability against thermal stress compared to polyolefin bottles. europa.eu

Table 2: Stability and Degradation of Calcium Thioglycolate

| Condition | Effect | Degradation Product(s) | Source |

|---|---|---|---|

| Exposure to Air (Oxidation) | Unstable; degradation accelerated by metal ions (Fe, Cu, Mn) | Dithiodiglycolic acid | atamanchemicals.comeuropa.euoecd.org |

| Exposure to Air (Carbonation) | Reacts with CO₂ | Calcium carbonate | coleparmer.com |

| Aqueous Solution | Rapidly oxidized to dithiodiglycolate | Dithiodiglycolic acid | europa.euoecd.org |

| UV Light Exposure | Not expected to undergo direct photolysis | Not applicable (for direct route) | oecd.org |

| Storage Temperature | More stable at lower temperatures | Dithiodiglycolic acid | europa.eu |

Electrochemical Properties and Behavior

The electrochemical behavior of this compound is dominated by the redox activity of the thioglycolate moiety. The calcium ion typically acts as a spectator ion, forming part of the supporting electrolyte.

Voltammetric studies of thioglycolic acid show that it undergoes electrocatalytic oxidation at the surface of modified electrodes. iaea.org The process generally involves a two-step oxidation, each involving one electron, which results in the formation of the disulfide dimer, dithiodiglycolic acid. iaea.org The thiol group can also form self-assembled monolayers on gold electrode surfaces through strong Au-S bonds. Cyclic voltammetry can be used to characterize these layers; the attachment of thioglycolic acid to a gold surface typically leads to a decrease in the measured current response because the organic molecule has poor conductivity. nih.gov

Thioglycolic acid can also serve as a complexing agent in the electrochemical analysis of metal ions. For instance, it is used in the differential pulse polarography determination of uranium, where a well-defined reduction wave for the uranium-thioglycolate complex is observed. isca.in

Table 3: Electrochemical Data for Thioglycolic Acid (TGA) Systems

| Parameter | Value/Observation | System/Method | Source |

|---|---|---|---|

| Oxidation Mechanism | Two-step, one-electron oxidation | TGA at CoPc-modified carbon paste electrode (Cyclic Voltammetry) | iaea.org |

| Oxidation Product | Dimer (Dithiodiglycolic acid) | TGA at CoPc-modified carbon paste electrode | iaea.org |

| Reduction Potential | -1.26 V (for U(VI)/U(V) complex) | TGA as complexing agent for Uranium (Differential Pulse Polarography) | isca.in |

| Surface Concentration | 0.572 nmol/cm² (for a related thiol) | Thiolated abiraterone (B193195) on gold electrode (Voltammetry) | nih.gov |

| Capacitance | 2.90 μF/cm² (for a related thiol) | Thiolated abiraterone on gold electrode | nih.gov |

Advanced Analytical Methodologies for Calcium;2 Sulfanylacetate

Chromatographic Separation and Detection Methods

Chromatography is a cornerstone for the analysis of the thioglycolate component of calcium;2-sulfanylacetate. Due to the properties of the thioglycolate anion, derivatization is often employed to enhance its detectability and improve chromatographic performance.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of thioglycolic acid. nih.gov To overcome its poor UV absorbance and high polarity, pre-column derivatization is a common strategy. This involves reacting the thiol group of the thioglycolate with a reagent that imparts a chromophore or fluorophore to the molecule, making it easily detectable. bioinfopublication.orgdiva-portal.org

Several derivatization reagents have been successfully employed for the HPLC analysis of thioglycolic acid. For instance, 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) reacts with thioglycolic acid to form a yellow-colored derivative that can be detected at 464 nm. nih.gov Another approach involves derivatization with ethacrynic acid, which yields adducts detectable at 273 nm. nih.gov This method has proven effective for the selective analysis of various aliphatic thiols, including thioglycolic acid, in cosmetic formulations. nih.gov The use of o-phthalaldehyde (B127526) (OPA) in conjunction with an amino acid, or in the case of gentamicin (B1671437) analysis, with thioglycolic acid itself, forms fluorescent derivatives, offering high sensitivity. bioinfopublication.org

The choice of stationary and mobile phases is critical for achieving optimal separation. Reversed-phase columns, such as C18, are frequently used. nih.gov Ion-pair reversed-phase HPLC has also been utilized, where a counter-ion like tetrabutyl-ammonium phosphate (B84403) is added to the mobile phase to improve the retention and separation of the derivatized analyte. nih.gov

Table 1: HPLC Derivatization Strategies for Thioglycolate Analysis

| Derivatization Reagent | Detection Wavelength | Column Type | Mobile Phase Components | Reference |

|---|---|---|---|---|

| 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | 464 nm | Reversed-phase C18 | Aqueous methanol (B129727) with tetrabutyl-ammonium phosphate | nih.gov |

| Ethacrynic Acid | 273 nm | Reversed-phase | Not specified | nih.gov |

| o-Phthalaldehyde (OPA) / Thioglycolic Acid | Fluorescence | Hypersil O.D.S. | Not specified | bioinfopublication.org |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) offers superior resolution, speed, and sensitivity compared to conventional HPLC. This technique is particularly valuable for analyzing complex samples and for trace-level quantification. While direct analysis of underivatized thioglycolic acid can be challenging due to its polarity, Hydrophilic Interaction Chromatography (HILIC) coupled with MS/MS has been successfully applied. nih.gov HILIC is well-suited for retaining and separating polar compounds that are poorly retained in reversed-phase chromatography. nih.gov

In one application, a HILIC-UPLC-MS/MS method was developed for amino acid profiling, where thioglycolic acid was used as a reducing agent during sample preparation. nih.govresearchgate.net This indicates the compatibility of thioglycolic acid with this analytical platform. For enhanced sensitivity in UPLC/MS/MS, chemical derivatization can be employed to improve the ionization efficiency of the analyte. acs.org For example, labeling amino groups with diethylation has been shown to increase detection sensitivity by 20 to 100 times in the analysis of monoamine neurotransmitters. acs.org A similar strategy could potentially be adapted for the amino group in a derivatized form of thioglycolate.

Table 2: UPLC/MS/MS Methodological Considerations

| Chromatographic Mode | Key Advantage | Derivatization Potential | Application Context | Reference |

|---|---|---|---|---|

| Hydrophilic Interaction Chromatography (HILIC) | Enhanced retention of polar analytes like thioglycolic acid. | Not always necessary, but can be used. | Amino acid profiling in wheat flours. | nih.govresearchgate.net |

| Reversed-Phase with Derivatization | Increased sensitivity and improved ionization efficiency. | Diethylation labeling for amine-containing analytes. | Neurotransmitter analysis in microdialysates. | acs.org |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Since thioglycolic acid itself is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert it into a more volatile derivative. mdpi.comoup.com This is a common strategy for the analysis of polar compounds containing active hydrogens. mdpi.com

A widely used derivatization agent for arsenic speciation analysis is thioglycolic acid methyl ester (TGM), which forms volatile derivatives with arsenicals that can be separated by capillary GC and detected by mass spectrometry (MS). oup.compsu.edur-haas.de Similarly, thioglycolic acid itself can be derivatized to increase its volatility. For instance, in the analysis of mustard gas degradation products, derivatization with 1-(trifluoroacetyl)imidazole (B74255) (TFAI) was found to be more effective than silylation agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), offering higher sensitivity and cleaner chromatograms under milder reaction conditions. researchgate.net

The choice of GC column is crucial for separating the derivatives from other matrix components. Fused silica (B1680970) capillary columns with non-polar or semi-polar stationary phases, such as those with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5), are commonly used. psu.edur-haas.de

Table 3: GC Derivatization and Analysis Parameters for Thiol-Related Compounds

| Analyte/Context | Derivatization Agent | GC Column | Detector | Reference |

|---|---|---|---|---|

| Arsenicals | Thioglycolic acid methyl ester (TGM) | Capillary (e.g., DB-5) | Mass Spectrometer (MS), Electron Capture Detector (ECD) | oup.compsu.edur-haas.de |

| Mustard Gas Degradation Products | 1-(Trifluoroacetyl)imidazole (TFAI) | Not specified | Tandem Mass Spectrometry (MS/MS) | researchgate.net |

| Lewisites and Metabolites | Thioglycolic acid methyl ether (TGM), Thioglycolic acid ethyl ether (TGE) | DB-5 | Electron Capture Detector (ECD) | psu.edur-haas.de |

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously and the use of a disposable stationary phase. HPTLC can be used for the quantitative analysis of thioglycolic acid and its related compounds, such as its oxidation product, dithiodiglycolic acid. researchgate.net

For the determination of dithiodiglycolic acid in cosmetic preparations, an HPTLC method has been developed using a silica gel plate as the stationary phase. researchgate.net The separation is achieved using a mobile phase consisting of diisopropylether, formic acid, and water. researchgate.net After development, the plate is sprayed with a detecting solution, such as copper sulfate (B86663) in methanol, and heated to visualize the spots. researchgate.net Densitometric scanning is then used for quantification. researchgate.net HPTLC is also widely used for the analysis of other organic acids and compounds in various matrices, demonstrating its versatility. mdpi.com

Capillary Electrophoresis for Thioglycolate Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of small, charged molecules like the thioglycolate anion. tandfonline.com It offers advantages such as small sample volume requirements and rapid analysis times. tandfonline.comresearchgate.net

A CE method with diode array detection (DAD) at 236 nm has been developed for the accurate determination of thioglycolic acid in cosmetics. researchgate.netchemsrc.com The separation is typically carried out in an uncoated fused-silica capillary. The background electrolyte (running buffer) composition is critical for achieving the desired separation. For instance, a buffer containing sodium phosphate and a cationic surfactant like cetyltrimethylammonium bromide (CTAB) can be used to reverse the electroosmotic flow (EOF) and facilitate the migration and separation of anionic species like thioglycolate. researchgate.net The method has been cross-validated with HPLC and ion chromatography, confirming its reliability. researchgate.net

Table 4: Capillary Electrophoresis Parameters for Thioglycolic Acid Determination

| Parameter | Condition | Reference |

|---|---|---|

| Capillary | Uncoated fused-silica | researchgate.net |

| Detection | Diode Array Detector (DAD) at 236 nm | researchgate.netchemsrc.com |

| Running Buffer | Sodium phosphate with an EOF-reversing agent (e.g., CTAB) | researchgate.net |

| Separation Voltage | -5 kV | researchgate.net |

| Application | Analysis of thioglycolic acid in cosmetics | researchgate.netchemsrc.com |

Spectrophotometric and Colorimetric Methods for Calcium Determination

For the analysis of the calcium component of this compound, spectrophotometric and colorimetric methods are commonly employed. These methods are based on the formation of a colored complex between calcium ions and a specific chromogenic reagent. nih.govmdpi.com The intensity of the color produced is proportional to the calcium concentration and can be measured using a spectrophotometer. researchgate.netatlas-medical.com

A variety of reagents are available for the colorimetric determination of calcium. O-cresolphthalein complexone forms a colored complex with calcium in an alkaline medium, and this reaction has been used in flow injection analysis systems. nih.gov Other reagents include Arsenazo III, which forms a blue-colored complex with calcium at a neutral pH, and dibromo-p-methylsulfonazo, which forms a blue complex in a hydrochloric acid medium. atlas-medical.comresearchgate.net Methylthymol Blue (MTB) is another metallochromic indicator that forms stable complexes with calcium in an alkaline environment, leading to a color change that can be quantified. mdpi.com Murexide (ammonium purpurate) has also been used for the spectrophotometric determination of calcium, often in the presence of other alkaline earth metals. chempap.orgresearchgate.net

A critical aspect of these methods is controlling the pH of the reaction mixture, as the complex formation and the resulting color are often pH-dependent. nih.govoup.com It is also important to consider potential interferences from other metal ions, such as magnesium, which may also react with the chromogenic agent. oup.comgoogle.com

Table 5: Reagents for Spectrophotometric/Colorimetric Determination of Calcium

| Reagent | Reaction pH | Wavelength (nm) | Color of Complex | Reference |

|---|---|---|---|---|

| o-Cresolphthalein Complexone | Alkaline | Not specified | Not specified | nih.gov |

| Arsenazo III | Neutral | ~650 | Blue | atlas-medical.com |

| Dibromo-p-methylsulfonazo | Acidic (HCl) | 624 | Blue | researchgate.net |

| Methylthymol Blue (MTB) | Alkaline | ~600 | Not specified | mdpi.com |

| Murexide | Not specified | 530 | Not specified | researchgate.net |

| Eriochrome Blue SE | >13.7 | Not specified | Not specified | oup.com |

Development of Novel Analytical Sensors and Platforms

The evolution of analytical chemistry has paved the way for novel sensors and platforms that offer rapid, sensitive, and user-friendly detection of chemical analytes. In the context of the calcium ion component of this compound, significant progress has been made in developing accessible and portable technologies.

Paper-Based Analytical Devices for Calcium Detection

Microfluidic paper-based analytical devices (μPADs) have emerged as a revolutionary platform for point-of-need chemical analysis. nih.gov These devices are fabricated from affordable materials like chromatographic paper, using techniques such as wax printing to create hydrophobic barriers that define channels and reaction zones. mdpi.commdpi.com The core principle involves the miniaturization of analytical assays on a paper substrate, which uses capillary action to transport micro-volumes of liquid samples without the need for external pumps. nih.gov

For calcium detection, μPADs typically employ colorimetric methods. A common approach is the complexation reaction between calcium ions and a specific chromogenic agent in an alkaline medium. mdpi.com One such agent is Methylthymol Blue (MTB), which forms a colored Ca(II)–MTB complex. mdpi.com The intensity of the resulting color, which is proportional to the calcium concentration, can be measured using readily available imaging devices like a flatbed scanner or a smartphone. mdpi.comnih.gov

Recent research has focused on optimizing these devices for enhanced performance and user-friendliness. For instance, a μPAD was developed for the simultaneous determination of calcium and magnesium in human serum, using o-cresophthalein complexone for calcium analysis. This device requires only a 4 μL sample and provides results within 10 minutes. nih.gov The validation of these paper-based sensors with control samples has shown acceptable relative errors, underscoring their potential as reliable screening tools. nih.gov

Table 1: Performance of Paper-Based Analytical Devices for Calcium Detection

| Detection Method | Reagent | Analyte | Sample Type | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Colorimetric | Methylthymol Blue (MTB) | Calcium | Saliva | 2.9 mg L⁻¹ | mdpi.com |

| Colorimetric | o-Cresophthalein complexone | Calcium | Human Serum | 0.09 mmol L⁻¹ | nih.gov |

| Fluorescence | Tannic acid-derived carbon dots | Calcium Carbide | - | 147 ppm | acs.org |

Portable and Point-of-Need Detection Systems

Beyond paper-based platforms, the development of portable and point-of-need systems for calcium detection encompasses a range of technologies designed for on-site analysis. These systems are crucial for applications where rapid results are necessary, and access to a conventional laboratory is limited.

Smartphone-Based Platforms: The ubiquity of smartphones has driven the creation of portable diagnostic tools. A smartphone-based ratiometric fluorescence probe (SRFP) platform has been reported for quantifying calcium ions in bovine serum. nih.gov This system uses a 3D-printed housing and inexpensive optical components to excite a fluorescent probe and capture the emission signal with the smartphone's camera. nih.gov Customized software then analyzes the image to determine the calcium concentration, demonstrating a low limit of detection (LOD) of 1.8 μM in bovine serum samples. nih.gov Deep learning-enhanced chemiluminescence sensors integrated with smartphones also represent a frontier in portable biosensing, offering high sensitivity and cost-effectiveness. nih.gov

Handheld Colorimeters: Commercially available handheld colorimeters offer another portable solution for calcium measurement. These devices provide a more accurate alternative to traditional chemical test kits by using a light source and a detector to measure the absorbance of a colored solution precisely. hannainstruments.co.uk For example, the Hanna HI-758 Calcium Checker uses an adaptation of the zincon (B94326) method to provide digital readouts of calcium concentrations in water samples. hannainstruments.co.uk

Electrochemical Sensors: Wearable and portable electrochemical sensors are a rapidly advancing area. These sensors measure electrical properties like potential or current that change in response to the concentration of a specific ion. rsc.org Novel solid-contact ion-selective electrodes (SC-ISEs) have been developed for their portability, fast response, and low cost. rsc.org While many are designed for biological fluids, the underlying technology, which often involves an ion-selective membrane and a transducer layer, is adaptable for various sample types. rsc.orgchem-soc.si

Fiber Optic Sensors: Fiber optic sensors present another innovative approach. A hetero-core fiber optic sensor has been used in a batch process to monitor calcium carbonate precipitation. This method simplifies on-site work, as the sensor can be exposed to the sample environment, collected, and later analyzed in a laboratory, providing a response that correlates with ion concentration and temperature changes. preprints.org

Table 2: Comparison of Portable Detection Systems

| System Type | Technology | Key Features | Example Application | Reference |

|---|---|---|---|---|

| Smartphone-based Platform | Ratiometric Fluorescence | Cost-effective, 3D-printed housing, custom software | Calcium in bovine serum | nih.gov |

| Handheld Colorimeter | Colorimetry/Photometry | High precision, digital readout, portable design | Calcium in marine water | hannainstruments.co.uk |

| Wearable Sensor | Electrochemistry | Non-invasive, real-time monitoring | Calcium in sweat | rsc.org |

| Fiber Optic Sensor | Light Transmittance | Batch process monitoring, stable under high temperatures | Calcium carbonate precipitation | preprints.org |

Quality Control and Impurity Profiling Methodologies

The quality control and impurity profiling of this compound are essential to ensure its efficacy and safety, particularly in cosmetic and pharmaceutical applications. The presence of unwanted chemicals can alter the product's properties and may pose health risks. jocpr.com

Quality Control: Standard quality control for calcium thioglycolate involves a series of tests to confirm its identity, purity, and strength.

Assay (Purity): The purity of calcium thioglycolate is commonly determined by iodometric titration. analytice.comtcichemicals.com This method quantifies the reducing agent content, which is calculated as thioglycolic acid. knowde.com A typical specification for high-quality calcium thioglycolate trihydrate is a purity of 99.0% or higher. chemicalbook.in Chelometric titration is also used to determine purity. tcichemicals.com

Identification: Identification tests confirm that the substance is indeed calcium thioglycolate. This can involve infrared (IR) spectroscopy, where the spectrum of the sample must match that of a reference standard. chemicalbook.in The formation of a deep red color in the presence of iron is also a characteristic identification test for thioglycolates. knowde.com

Physicochemical Properties: Other quality parameters include appearance (typically a white crystalline powder), water content, and solubility. chemicalbook.inzhishangchemical.com

Table 3: Typical Quality Control Specifications for Calcium Thioglycolate

| Parameter | Method/Specification | Reference |

|---|---|---|

| Appearance | White crystalline powder | zhishangchemical.com |

| Purity (Assay) | ≥99.0% (anhydrous substance) | chemicalbook.in |

| Identification A | Iodometric Titration | analytice.com |

| Identification B | IR spectrum matches reference standard | chemicalbook.in |

| Total Impurities | ≤0.5% | chemicalbook.in |

Impurity Profiling: Impurity profiling is the identification, isolation, and characterization of unwanted chemicals in the final product. jocpr.com For calcium thioglycolate, impurities can arise from the manufacturing process or from degradation over time.

Common Impurities: A primary impurity is dithiodiglycolate, which forms through the oxidation of thioglycolate, especially in the presence of air (oxygen). knowde.comwikipedia.org Other potential impurities include unreacted starting materials from the synthesis, such as sodium chloroacetate (B1199739) and alkali metal hydrosulfides, or byproducts from side reactions. wikipedia.org

Analytical Methods: A range of analytical techniques are employed for impurity profiling. High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying impurities. For thiols like thioglycolic acid, a pre-column derivatization step is often used to create adducts that can be easily detected by UV spectrophotometry. nih.gov For instance, reacting the thiol with ethacrynic acid allows for detection at 273 nm. nih.gov Other established methods for analyzing thioglycolic acid and its related substances include gas chromatography and thin-layer chromatography. wikipedia.orgnih.gov

Theoretical and Computational Chemistry Applied to Calcium;2 Sulfanylacetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For calcium;2-sulfanylacetate, DFT calculations can elucidate its fundamental chemical properties. The effectiveness of DFT in analyzing amino acid motions and electronic structures has been widely validated mdpi.com.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. Using DFT, the geometry of the this compound complex is optimized by finding the minimum energy conformation on the potential energy surface cp2k.org. This process provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, an electronic structure analysis can be performed. This analysis reveals details about the distribution of electrons within the molecule and the nature of its molecular orbitals. For instance, self-consistent energy band calculations based on local density approximation can be used to re-examine the electronic structure of calcium researchgate.net. Such studies for this compound would involve analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.

DFT calculations are highly effective in predicting the spectroscopic properties of molecules. Theoretical vibrational wavenumbers can be calculated from the optimized molecular structure researchgate.netrsdjournal.org. These predicted frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of its chemical bonds.

These theoretical spectra can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate both the computational model and the experimental assignments researchgate.netrsdjournal.org. For thioglycolate complexes, calculations have been performed on optimized structures to obtain harmonic vibrational wavenumbers researchgate.netrsdjournal.org. For example, in studies of metal-thioglycolate complexes, calculated and experimental spectra have confirmed structural hypotheses researchgate.netrsdjournal.org. A similar approach for this compound would allow for a detailed assignment of its vibrational spectrum.

Below is a table showing representative vibrational modes and their typical theoretical wavenumbers for a thioglycolate ligand, which would be relevant for analyzing this compound.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3000-3500 |

| C=O Stretch | Carbonyl | 1600-1700 |

| C-O Stretch | Carboxylic Acid | 1210-1320 |

| S-H Stretch | Thiol | 2550-2600 |

| C-S Stretch | Thioether | 600-700 |

This table is illustrative and actual values would be determined by specific DFT calculations for this compound.

Natural Bond Orbital (NBO) analysis is a computational method used to study hybridization, bonding, and charge distribution within a molecule mpg.de. It provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals into localized Lewis-type structures, including lone pairs and bond orbitals mpg.dejoaquinbarroso.com.

For this compound, NBO analysis would be used to characterize the nature of the interaction between the calcium ion (Ca²⁺) and the two 2-sulfanylacetate anions. It would quantify the ionic character of the Ca-O bonds and the covalent character of the bonds within the organic ligand (e.g., C-C, C-S, C=O). The analysis provides information on atomic charges, orbital occupancies, and orbital interactions, which helps in understanding the stability and reactivity of the compound. NBO analysis has been successfully applied to study the hybridization in other metal-thioglycolate complexes researchgate.netrsdjournal.org.

A hypothetical summary of NBO results for key atoms in the complex is presented below.

| Atom | Natural Atomic Charge (e) | Hybridization |

| Ca | +1.8 to +1.9 | (Ionic) |

| O (C=O) | -0.7 to -0.8 | sp² |

| O (C-O⁻) | -0.8 to -0.9 | sp² |

| S | -0.1 to +0.1 | sp³ |

| C (C=O) | +0.6 to +0.7 | sp² |

Note: These values are representative and would be confirmed by specific NBO calculations.

Molecular Dynamics Simulations and Force Field Development for Calcium Thioglycolate Systems

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time nih.gov. MD simulations have been used to gain insight into calcium-induced conformational changes in biological systems nih.gov. For this compound, MD simulations could be used to study its behavior in different environments, such as in aqueous solution or at an interface.

A critical component for accurate MD simulations is the force field, which is an empirical expression that defines the potential energy of the system as a function of its atomic coordinates j-octa.com. Various force fields have been developed since the 1970s, targeting different molecular systems j-octa.com. For a specific compound like this compound, a dedicated force field may need to be developed or existing ones validated and modified.

The development of a force field for calcium thioglycolate systems would involve parameterizing the bonded (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) interactions. These parameters are typically fitted to reproduce experimental data (e.g., crystal structure, density) and/or results from high-level quantum mechanical calculations, such as the DFT calculations described above acs.orgresearchgate.net. An accurate force field would enable simulations to predict macroscopic properties and understand dynamic processes, such as the interaction of this compound with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to non-clinical applications)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific activity or property scienceforecastoa.com. QSAR studies aim to establish a mathematical relationship between measurable physicochemical parameters and a biological or chemical activity scienceforecastoa.comsrmist.edu.in. While often used in drug design, QSAR can be applied to non-clinical applications relevant to this compound, such as its use in cosmetics or environmental remediation nih.govchemicalbook.com.

For example, in its application as a depilatory agent, a QSAR model could be developed to predict the efficacy of different thioglycolate salts in breaking down keratin (B1170402). The model would use molecular descriptors as independent variables and a measure of hair-breaking activity as the dependent variable pharmacy180.com.

Key steps in developing a QSAR model include: